molecular formula C12H13BrN2 B13678994 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13678994
M. Wt: 265.15 g/mol
InChI Key: AVFSNTMWGMIMCN-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring, as well as a methyl group attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3,5-dimethylphenylamine and 5-methylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-3,5-dimethylphenyl-N-methylcarbamate: Another brominated compound with similar structural features.

    4-Bromo-3,5-dimethylphenol: A related compound with a hydroxyl group instead of an imidazole ring.

Uniqueness: 2-(4-Bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole is unique due to the presence of both the imidazole ring and the brominated phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C12H13BrN2/c1-7-4-10(5-8(2)11(7)13)12-14-6-9(3)15-12/h4-6H,1-3H3,(H,14,15)

InChI Key

AVFSNTMWGMIMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)C2=NC=C(N2)C

Origin of Product

United States

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